5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione
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Overview
Description
Synthesis Analysis
The synthesis of similar furan derivatives has been reported in the literature . For instance, a mixture of 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carbohydrazide and the appropriate maleic anhydride or phthalic anhydride was heated under reflux in glacial acetic acid for 2 hours . The reaction mixture was then left to cool to room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques . For example, the InChI code for a related compound, 2-Morpholin-4-yl-5-(5-p-tolyl-furan-2-ylmethylene)-thiazol-4-one, is 1S/C19H18N2O3S/c1-13-2-4-14 (5-3-13)16-7-6-15 (24-16)12-17-18 (22)20-19 (25-17)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b17-12- .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the molecular weight of 2-Morpholin-4-yl-5-(5-p-tolyl-furan-2-ylmethylene)-thiazol-4-one is 354.43 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(5-p-Tolyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a crucial intermediate in synthesizing diverse heterocyclic compounds that possess potential biological activities. Its derivatives are synthesized through reactions with binucleophilic reagents, leading to compounds with pyrimidine and pyridazine structures, similar to nitrogen-containing bases of the pyrimidine series. These synthetic processes are optimized for producing compounds demonstrating pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Fluorescent Probes Development
Another significant application involves the synthesis and photophysical evaluation of modified nucleoside analogues, where a furan derivative is linked to nucleosides, showing promise as responsive fluorescent probes in nucleic acids. These furan-modified oligonucleotides form stable duplexes and exhibit favorable fluorescent features, highlighting their potential in biological imaging and diagnostics (Greco & Tor, 2007).
Photophysical and Electronic Properties
Furan derivatives, including this compound, are explored for their photophysical and electronic properties. Studies on similar compounds have shown distinct differences in absorption, emission, and quantum efficiency, depending on the nucleoside class, making them suitable for use as responsive fluorescent probes in nucleic acids and offering insights into the development of novel optical materials (Greco & Tor, 2007).
Antimicrobial and Antitubercular Agents
Derivatives of this compound have been evaluated for their antibacterial activities, with some showing significant activities against various bacterial strains such as Neisseria gonorrhoeae and Staphylococcus aureus. This highlights their potential as scaffolds for developing new antibacterial agents, contributing to the fight against resistant bacterial infections (Verbitskiy et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes, affecting their function and leading to a range of biological effects .
Mode of Action
This could involve binding to the target, inhibiting its activity, or altering its structure .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules or compounds, and physical conditions such as temperature and pressure .
Properties
IUPAC Name |
5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-2-4-10(5-3-9)13-7-6-11(22-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKIZRWVKQEKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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